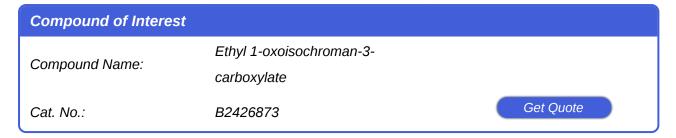


Application Notes and Protocols: Ethyl 1-Oxoisochroman-3-carboxylate in Medicinal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of the **ethyl 1-oxoisochroman-3-carboxylate** scaffold in medicinal chemistry. Due to the limited availability of data on the specific molecule, this document leverages findings from closely related isochromanone derivatives to highlight the therapeutic potential and provide exemplary protocols for synthesis and biological evaluation.

Introduction to the Isochromanone Scaffold

Isochromanones are a class of bicyclic lactones that form the core structure of numerous natural products and synthetic compounds with diverse biological activities.[1][2] The inherent structural features of the isochromanone ring system make it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory, anticancer, antihypertensive, and antimicrobial effects.[1][2] The ethyl 1-oxoisochroman-3-carboxylate moiety, featuring a carbonyl group at the 1-position and an ethyl carboxylate at the 3-position, presents a versatile template for further chemical modifications to optimize biological activity.

Potential Therapeutic Applications



Anti-inflammatory Activity

Several isochromanone derivatives have demonstrated significant anti-inflammatory properties. For instance, 1-phenyl-6,7-dihydroxy-isochroman (L137), a compound found in extra-virgin olive oil, has been shown to inhibit the production of pro-inflammatory mediators such as prostanoids (thromboxane A2 and PGE2) and TNF-α in lipopolysaccharide-stimulated human monocytes.[3] The anti-inflammatory effects are mediated, at least in part, through the suppression of NF-κB activation, leading to the downregulation of cyclooxygenase-2 (COX-2) synthesis.[3] Another study on oxygenated isocoumarins from the endophytic fungus Setosphaeria rostrata identified compounds that inhibit nitric oxide production in lipopolysaccharide-induced macrophage J774A.1 cells, with one xanthone derivative, ravenelin, showing potent activity by suppressing iNOS and COX-2 expression.[4][5]

Quantitative Data on Anti-inflammatory Activity of Isochromanone Analogs

Compound	Assay	Target/Cell Line	IC50	Reference
Ravenelin (a xanthone with structural similarities)	Nitric Oxide Inhibition	J774A.1 macrophages	6.27 μΜ	[4][5]

Anticancer Activity

The isochromanone scaffold has been explored for its potential in developing novel anticancer agents. Substituted isoquinolin-1-ones, which share a similar bicyclic core, have been synthesized and evaluated for their in vitro anticancer activity.[6] One derivative, 3-biphenyl-N-methylisoquinolin-1-one, exhibited potent activity against five different human cancer cell lines. [6] Furthermore, chromone derivatives isolated from the marine-derived fungus Penicillium citrinum have shown cytotoxic activities against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines.[7] The anticancer mechanism of one such derivative involved the induction of apoptosis via the Bcl-2, Bax, and caspase-3 signaling pathways.[7]

Quantitative Data on Anticancer Activity of Related Heterocyclic Compounds



Compound	Cell Line	IC50	Reference
Epiremisporine F	HT-29	44.77 ± 2.70 μM	[7]
Epiremisporine G	HT-29	35.05 ± 3.76 μM	[7]
Epiremisporine H	HT-29	21.17 ± 4.89 μM	[7]
Epiremisporine F	A549	77.05 ± 2.57 μM	[7]
Epiremisporine G	A549	52.30 ± 2.88 μM	[7]
Epiremisporine H	A549	31.43 ± 3.01 μM	[7]
3-Biphenyl-N- methylisoquinolin-1- one	Various	Not specified	[6]

Other Potential Applications

Isochroman derivatives have also been investigated for their activity as:

- Antihypertensive agents: Certain isochroman-4-one hybrids bearing an arylpiperazine moiety have been designed as α1-adrenergic receptor antagonists with potent vasodilation effects.
 [8]
- Antidiabetic agents: A series of isochroman mono-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), with one compound showing an IC50 value of 51.63 nM.[9]
- Antimicrobial agents: Isochromanone-containing natural products isolated from myxobacteria have demonstrated potent antifungal and antibacterial activity.[10]

Experimental Protocols Synthesis of Isochromanone Derivatives

A general method for the synthesis of isochroman-1-one derivatives involves the cyclization of ortho-substituted precursors. A common starting material is 2-acylbenzoic acid.[11]

Protocol: Synthesis of a 1-Oxoisochroman-3-carboxylate Analog

Methodological & Application





This protocol is a generalized procedure based on common synthetic routes for related structures.

Materials:

- Substituted 2-carboxybenzaldehyde
- Diethyl malonate
- Piperidine (catalyst)
- Ethanol
- Hydrochloric acid (for acidification)
- Sodium borohydride (for reduction, if necessary)
- Appropriate solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)
- Silica gel for column chromatography

Procedure:

- Condensation: To a solution of the substituted 2-carboxybenzaldehyde (1 equivalent) in ethanol, add diethyl malonate (1.1 equivalents) and a catalytic amount of piperidine.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Acidify the residue with dilute hydrochloric acid to precipitate the crude product.
- Filter the precipitate, wash with cold water, and dry.
- Purification: Purify the crude product by recrystallization from a suitable solvent or by silica
 gel column chromatography to obtain the desired ethyl 1-oxoisochroman-3-carboxylate



analog.

Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized for specific substrates.

Biological Assays

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)[4][5]

Cell Line: Murine macrophage cell line J774A.1

Materials:

- J774A.1 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Lipopolysaccharide (LPS)
- Test compounds (dissolved in DMSO)
- Griess reagent
- Indomethacin (positive control)

Procedure:

- Seed J774A.1 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds for 2 hours.
- Stimulate the cells with LPS (1 μ g/mL) for an additional 20-24 hours.
- After incubation, collect the cell supernatant.
- Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.



- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the percentage of NO inhibition compared to the LPS-treated control.
- Determine the IC50 value for each compound.

Protocol: In Vitro Anticancer Assay (MTT Assay)[7]

Cell Lines: HT-29 (human colon cancer) and A549 (human lung cancer)

Materials:

- HT-29 and A549 cells
- Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillinstreptomycin
- Test compounds (dissolved in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Doxorubicin (positive control)

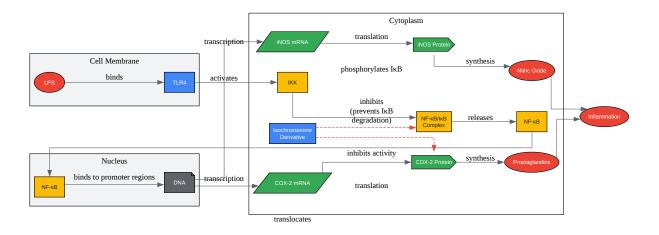
Procedure:

- Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach
 overnight.
- Treat the cells with various concentrations of the test compounds for 48 or 72 hours.
- After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals.
- Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.



- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations Signaling Pathway Diagram

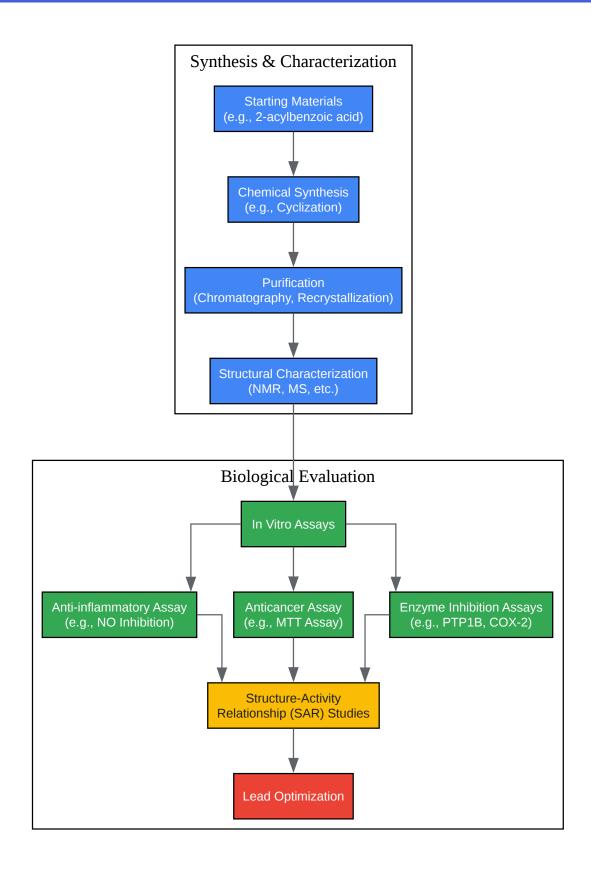


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Caption: Proposed anti-inflammatory mechanism of isochromanone derivatives.

Experimental Workflow Diagram





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Caption: General workflow for the development of isochromanone-based therapeutic agents.



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